5-Hydroxy-3-phenylbenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

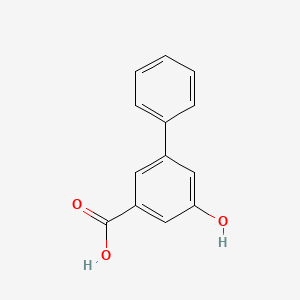

5-Hydroxy-3-phenylbenzoic acid is a useful research compound. Its molecular formula is C13H10O3 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxy-3-phenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-3-phenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antioxidative Anwendungen

5-Hydroxy-3-phenylbenzoesäure, wie viele Phenolsäuren, zeigt signifikante antioxidative Eigenschaften. Diese Verbindungen können freie Radikale neutralisieren und oxidativen Stress reduzieren, der mit verschiedenen chronischen Krankheiten in Verbindung gebracht wird. In der pharmazeutischen Forschung könnte diese Verbindung auf ihr Potenzial untersucht werden, oxidative Schäden in Zellen zu verhindern, was ein entscheidender Aspekt bei der Vorbeugung altersbedingter Krankheiten und der Förderung der Langlebigkeit ist .

Kosmetikindustrie: Hautpflege

Aufgrund ihrer antioxidativen Eigenschaften kann this compound auch in der Kosmetikindustrie, insbesondere in Hautpflegeprodukten, Anwendung finden. Antioxidantien sind dafür bekannt, Hautalterung zu bekämpfen, indem sie die Haut vor Schäden durch UV-Strahlung und Umweltverschmutzung schützen. Diese Verbindung könnte in Formulierungen integriert werden, die darauf abzielen, Falten und feine Linien zu reduzieren und die allgemeine Hautgesundheit zu verbessern .

Lebensmittelindustrie: Konservierungsmittel

In der Lebensmittelindustrie können die antimikrobiellen und antioxidativen Eigenschaften von Phenolsäuren als natürliche Konservierungsmittel genutzt werden. This compound könnte verwendet werden, um die Haltbarkeit verderblicher Produkte zu verlängern, indem das Wachstum von Bakterien und Pilzen gehemmt und die Oxidation von Lebensmittelbestandteilen verhindert wird .

Landwirtschaft: Pflanzenwachstumsregler

Die Forschung in der Landwirtschaft könnte die Verwendung von this compound als Pflanzenwachstumsregler untersuchen. Phenolsäuren spielen eine Rolle beim Pflanzenwachstum und der -entwicklung, und diese Verbindung könnte möglicherweise verwendet werden, um den Ernteertrag zu steigern, die Pflanzen Gesundheit zu verbessern und die Widerstandsfähigkeit gegenüber Umweltstressoren zu erhöhen .

Umweltwissenschaften: Bioabbau

Der biologische Abbau von Phenolverbindungen ist ein interessantes Gebiet in den Umweltwissenschaften. This compound könnte auf ihre Bioabbaubarkeit und ihre potenzielle Rolle bei der natürlichen Abmilderung von kontaminierten Standorten untersucht werden und so zu Umwelt sanierungsbemühungen beitragen .

Analytische Chemie: Chromatographiestandards

In der analytischen Chemie kann this compound aufgrund ihrer klar definierten Struktur und Eigenschaften als Standard in chromatographischen Analysen dienen. Es könnte verwendet werden, um Geräte zu kalibrieren und Methoden zur Detektion und Quantifizierung ähnlicher Verbindungen in verschiedenen Proben zu validieren .

Materialwissenschaften: Synthese von Polymeren

Die chemische Struktur von this compound ermöglicht es, an der Synthese von Polymeren teilzunehmen. Seine phenolische Hydroxylgruppe kann mit anderen Monomeren reagieren, um Polymere mit spezifischen Eigenschaften zu bilden, die für die Herstellung neuer Materialien für industrielle Anwendungen nützlich sein könnten .

Gesundheitswesen: Entzündungshemmende und Antikrebsforschung

Schließlich sind in der Gesundheitsforschung die entzündungshemmenden und potenziellen Antikrebsaktivitäten von Phenolsäuren von großem Interesse. This compound könnte auf ihre Auswirkungen auf entzündungshemmende Signalwege und ihre Fähigkeit untersucht werden, die Proliferation von Krebszellen zu hemmen, was zur Entwicklung neuer Therapeutika führen könnte .

Wirkmechanismus

Target of Action

As a phenolic compound, it may interact with various cellular components, including proteins and enzymes, to exert its effects .

Mode of Action

Phenolic compounds like 5-hydroxy-3-phenylbenzoic acid are known to interact with their targets through various mechanisms, such as free radical scavenging, metal chelation, and enzyme inhibition .

Biochemical Pathways

5-Hydroxy-3-phenylbenzoic acid, as a phenolic compound, may affect various biochemical pathways. Phenolic compounds are known to influence the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The downstream effects of these interactions can lead to changes in the production of other metabolites.

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy-3-phenylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Cellular Effects

5-Hydroxy-3-phenylbenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic acids, including 5-Hydroxy-3-phenylbenzoic acid, are known to exhibit antioxidant properties, which can protect cells from oxidative stress . Additionally, it may modulate the expression of genes involved in inflammatory responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-3-phenylbenzoic acid involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, phenolic acids are known to inhibit enzymes involved in oxidative stress pathways, thereby exerting their antioxidant effects . Additionally, 5-Hydroxy-3-phenylbenzoic acid may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-3-phenylbenzoic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that phenolic acids can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, the long-term effects of 5-Hydroxy-3-phenylbenzoic acid on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations over extended periods.

Dosage Effects in Animal Models

The effects of 5-Hydroxy-3-phenylbenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, studies on hydroxybenzoic acids have shown that high doses can lead to cytotoxicity and other adverse effects . Therefore, it is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.

Metabolic Pathways

5-Hydroxy-3-phenylbenzoic acid is involved in various metabolic pathways. It can be synthesized from precursors in the shikimate and phenylpropanoid pathways . These pathways involve multiple enzymes and cofactors that facilitate the conversion of primary metabolites into phenolic compounds. Additionally, 5-Hydroxy-3-phenylbenzoic acid can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Hydroxy-3-phenylbenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 5-Hydroxy-3-phenylbenzoic acid across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 5-Hydroxy-3-phenylbenzoic acid can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of 5-Hydroxy-3-phenylbenzoic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 5-Hydroxy-3-phenylbenzoic acid within cells can affect its interactions with other biomolecules and its overall biological effects.

Eigenschaften

IUPAC Name |

3-hydroxy-5-phenylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBISYENZHRMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688498 |

Source

|

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35489-88-4 |

Source

|

| Record name | 5-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1503009.png)

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1503010.png)

![Methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1503016.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1503017.png)

![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzonitrile](/img/structure/B1503033.png)

![4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxamide](/img/structure/B1503039.png)

![Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1503052.png)